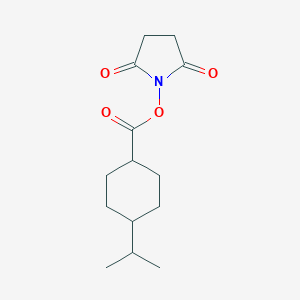

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

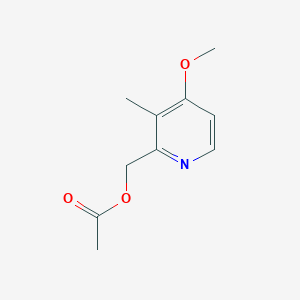

The synthesis of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate derivatives involves the reaction of 4-isopropylcyclohexyl formic acid with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide, leading to the formation of a mixture of isomers. These mixtures are then separated via chromatography to obtain the desired compound. The overall yield of the process varies, with specific yields reported for related compounds at 39% and 31% for their respective isomers (Sun Tie-min, 2005).

Aplicaciones Científicas De Investigación

Heterobifunctional Linker Applications

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate is widely recognized for its chemoselective reactivity, primarily serving as a heterobifunctional linker. Its applications extend across various domains, including:

- Immunoassays : Leveraging its reactive properties, this chemical serves as a crucial component in the development of immunoassays, enhancing the specificity and sensitivity of these biochemical tests.

- Radio-labeling for Tumor Imaging : In medical diagnostics, particularly in tumor imaging, this compound facilitates the radio-labeling process, improving the visualization of tumor sites during imaging procedures.

- Therapeutic Agent Delivery : Its function as a linker is also pivotal in the domain of drug delivery, aiding in the transport and attachment of therapeutic agents to specific cells or tissues.

- Oligonucleotide Immobilization : The immobilization of oligonucleotides on glass surfaces, crucial for various genetic and biochemical assays, is another significant application. This process is integral in ensuring the stability and reactivity of oligonucleotides in these assays.

- Boron Neutron Capture Therapy (BNCT) : Its role extends to therapeutic domains like BNCT, a binary cancer treatment process that relies on the capture and subsequent nuclear reaction of boron-10.

Protein Conjugation and Radiolabeling

The compound's reactivity and stability also make it a favorable choice for protein conjugation and radiolabeling:

- Enhanced Stability in Protein Conjugates : N-Hydroxysuccinimidyl-modified phosphonamidate building blocks facilitate the incorporation of cysteine-selective ethynylphosphonamidates into proteins. This method markedly reduces the undesired homo-crosslinking side products often seen with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), especially under physiological pH. The inherent stability of these modified building blocks aids in overcoming the challenges of premature maleimide hydrolysis, bolstering the efficiency of subsequent thiol addition in protein conjugation processes.

- Application in Therapeutic and Diagnostic Domains : These chemical constructs are integral in forming functional antibody-drug conjugates, mirroring FDA-approved SMCC-linked Kadcyla's structure and function. This similarity underlines the compound's potential in therapeutic applications. Additionally, the use of N-Succinimidyl 3-(di-tert-butyl[18F]fluorosilyl)benzoate ([18F]SiFB), a variant of this compound class, in radiolabeling proteins for positron emission tomography (PET) imaging further emphasizes its utility in diagnostic imaging.

Nanotechnology and Materials Science

In the realm of nanotechnology and materials science, the compound finds applications in:

- Thermoresponsive Nanostructures : Its role in synthesizing poly(N-isopropylacrylamide)-lipid conjugates leads to the creation of thermoresponsive lipid mesophases. These mesophases exhibit fascinating behavior, like the reversible transition between different structural phases upon temperature changes, marking its significance in materials science and nanotechnology.

Peptide Synthesis and Modification

The compound's reactivity is also harnessed in peptide synthesis and modification:

- Racemization-Free Coupling of Peptides : It contributes significantly to the racemization-free coupling of peptides, particularly in maintaining the integrity of the carboxy-terminal N-methylamino acid residue during segment condensation. This application is crucial in preserving the biological activity and specificity of peptides in various biochemical applications.

Safety And Hazards

Propiedades

IUPAC Name |

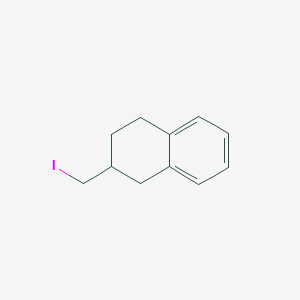

(2,5-dioxopyrrolidin-1-yl) 4-propan-2-ylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-9(2)10-3-5-11(6-4-10)14(18)19-15-12(16)7-8-13(15)17/h9-11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLRCUGBVTVSEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478197 |

Source

|

| Record name | AGN-PC-0NHVLV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate | |

CAS RN |

183997-00-4 |

Source

|

| Record name | AGN-PC-0NHVLV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)

![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)